![molecular formula C20H18N4O2S B2570164 N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251709-88-2](/img/structure/B2570164.png)
N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
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Overview
Description
The compound seems to be a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and analyzed for their anti-inflammatory properties .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The reaction was monitored by thin layer chromatography (TLC) .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- The compound has shown promising effects in adjuvant-induced arthritic rats, reducing paw volume, inflammation, and pannus formation. It also downregulated pro-inflammatory gene expression .
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for their in vitro antitubercular activity .
- Indole derivatives serve as key components in functional molecules used in everyday applications .
- Base-promoted fused β-carboline formation from 2-(1H-indol-3-yl)cyclohexan-1-ones has been developed, highlighting the compound’s versatility .
- Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .
Antiviral Activity
Anti-Inflammatory Properties
Antitubercular Activity
Functional Molecules Synthesis
Heterocyclic Chemistry
Natural Compounds and Plant Hormones
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . Benzothiazole derivatives have been used as thyroid inhibitors in the treatment of hyperthyroidism .
Mode of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Benzothiazole derivatives have been used to inhibit the growth of bacteria .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds . Benzothiazole derivatives have been used in the synthesis of active molecules .
Result of Action
Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Future Directions
properties
IUPAC Name |
N-methyl-N-[2-[(2-methyl-1,3-benzothiazol-5-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-22-17-9-13(7-8-18(17)27-12)23-19(25)11-24(2)20(26)15-10-21-16-6-4-3-5-14(15)16/h3-10,21H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVOERNQAYHLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN(C)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide |
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